N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide
Description
N-(2-(6-Fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a hybrid heterocyclic compound combining a 6-fluoro-substituted benzo[d][1,2,3]triazin-4(3H)-one moiety with a coumarin (2-oxo-2H-chromene) core via an ethyl linker. The ethyl carboxamide bridge likely enhances molecular flexibility and binding interactions.
Properties
IUPAC Name |
N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN4O4/c20-12-5-6-15-13(10-12)18(26)24(23-22-15)8-7-21-17(25)14-9-11-3-1-2-4-16(11)28-19(14)27/h1-6,9-10H,7-8H2,(H,21,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHYZEJJVPLVDPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCCN3C(=O)C4=C(C=CC(=C4)F)N=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide can be achieved through multi-step reactions involving the formation of both triazine and chromene rings. Typical reaction steps may include:
Formation of the Chromene Ring: : Condensation reactions between salicylaldehyde derivatives and malononitrile under basic conditions to form chromene intermediates.
Synthesis of the Triazine Ring: : Reaction of fluorobenzylamines with cyanogen halides in the presence of a base to form the fluorinated triazine.
Coupling Reaction: : Linking the chromene and triazine intermediates using an appropriate linker such as ethylamine under mild conditions, followed by coupling with carboxamides to form the final compound.
Industrial Production Methods
Industrial production of this compound might involve optimizing each synthetic step for scale-up, including:
Maximizing yields at each step.
Ensuring purity of intermediates.
Efficient use of reagents and solvents.
Applying continuous flow chemistry to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidation reactions at the triazine ring or the chromene ring under controlled conditions.
Reduction: : Reduction of the carbonyl groups in the chromene or triazine rings using reducing agents like sodium borohydride.
Substitution: : Nucleophilic or electrophilic substitution on the triazine ring, especially involving the fluorine atom.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or other strong oxidizing agents.
Reduction: : Sodium borohydride or lithium aluminum hydride under mild conditions.
Substitution: : Nucleophiles such as amines or thiols in polar solvents, often requiring a catalyst or base.
Major Products Formed from These Reactions
Oxidation: : Formation of hydroxylated products or carboxylic acids.
Reduction: : Formation of alcohols or amines.
Substitution: : Formation of substituted triazines with different functional groups.
Scientific Research Applications
This compound has significant potential in various scientific domains:
Chemistry: : Used as a precursor for synthesizing more complex molecules due to its reactive functional groups.
Biology: : Potential as a fluorescent marker or probe due to the chromene moiety.
Medicine: : Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: : Possible applications in material science, such as in the synthesis of polymers or as a component in organic electronics.
Mechanism of Action
Molecular Targets and Pathways Involved
Chromene Moiety: : Can interact with various biological targets, including enzymes and receptors, potentially inhibiting their activity.
Triazine Moiety: : Known for its binding affinity to nucleic acids, potentially interfering with DNA/RNA synthesis.
Pathways: : The compound might affect key signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its dual heterocyclic architecture. Below is a comparative analysis with analogous compounds from literature and databases:
Table 1: Structural and Functional Comparison
Key Observations
Structural Hybridization: The target compound uniquely merges benzo-triazinone and coumarin systems, unlike diflubenzuron (benzamide/urea) or thiazolidinone hybrids . This design may enhance π-π stacking or hydrogen-bonding interactions in biological targets.
Fluorine Substitution: The 6-fluoro group on the benzo-triazinone core parallels diflubenzuron’s 2,6-difluoro motif, which improves metabolic stability and target affinity in agrochemicals . Fluorine’s electronegativity may similarly optimize the target compound’s pharmacokinetics.
Crystallographic Data: While the target compound lacks reported crystal data, the thiazolidinone-coumarin analog in exhibits a low R factor (0.049), suggesting precise structural determination via single-crystal X-ray methods. SHELX and WinGX () are commonly used for such analyses, implying applicability to the target compound.
Biological Activity
N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article explores the compound's biological mechanisms, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 302.26 g/mol. The presence of a fluorine atom in its structure enhances its binding affinity to biological targets, which is crucial for its activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
Molecular Targets:
- Enzymes and Receptors: The compound acts as a potential inhibitor of various kinases and G-protein-coupled receptors (GPCRs), which are pivotal in cell signaling pathways associated with cancer proliferation and inflammation.
Pathways Modulated:
- Cell Signaling: It modulates key pathways related to cell survival, apoptosis, and inflammatory responses. This modulation is critical in cancer therapy as it can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
Anticancer Properties
Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HepG2 (Liver Cancer) | 6.525 | |
| A549 (Lung Cancer) | 10.97 | |
| MCF7 (Breast Cancer) | 5.0 |
These results indicate that the compound exhibits significant anticancer properties, particularly against liver and lung cancer cells.
Anti-inflammatory Effects
In addition to its anticancer activity, the compound has shown promise as an anti-inflammatory agent. Studies have indicated that it can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α, which are often elevated in chronic inflammatory conditions .
Case Studies
- Study on HepG2 Cell Line:
- In Vivo Models:
Q & A
Basic Research Questions
Q. What are the key synthetic routes for synthesizing N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer :
- Multi-step synthesis : Combine a fluorinated benzo[d][1,2,3]triazin-4-one core with a 2-oxo-2H-chromene-3-carboxamide moiety via ethyl linker chemistry. Use coupling reagents like EDC/HOBt for amide bond formation .
- Optimization : Employ continuous flow reactors for precise temperature control (e.g., 60–80°C) and solvent selection (e.g., DMF or THF) to minimize side reactions .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization (ethanol/water) to achieve >95% purity .
Q. Which analytical techniques are critical for characterizing this compound’s structure and confirming its identity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the presence of the fluoro-triazine ring (δ 7.8–8.2 ppm for aromatic protons) and chromene carbonyl (δ 165–170 ppm) .
- LC-MS : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ at m/z ~424) and detect impurities .
- X-ray crystallography : For unambiguous confirmation of stereochemistry and crystal packing .
Q. What preliminary assays are recommended to evaluate its biological activity in vitro?
- Methodological Answer :
- Enzyme inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC₅₀ determination) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM .
- Solubility : Use shake-flask method in PBS (pH 7.4) to assess aqueous solubility, critical for bioavailability .
Advanced Research Questions
Q. How can researchers resolve contradictory data between enzymatic inhibition potency and cellular activity?
- Methodological Answer :
- Membrane permeability : Perform parallel artificial membrane permeability assays (PAMPA) to evaluate passive diffusion barriers .
- Metabolic stability : Incubate with liver microsomes (human/rat) to identify rapid degradation pathways (e.g., CYP450-mediated oxidation) .
- Off-target profiling : Use proteome-wide affinity pulldown assays to rule out non-specific binding .
Q. What strategies are effective for improving the compound’s stability under physiological conditions?
- Methodological Answer :
- pH-dependent degradation studies : Conduct accelerated stability testing in buffers (pH 1–9) to identify labile groups (e.g., triazine ring hydrolysis at pH < 3) .
- Prodrug design : Modify the carboxamide group with ester prodrugs to enhance stability in plasma .
- Lyophilization : Stabilize as a lyophilized powder with cryoprotectants (e.g., trehalose) for long-term storage .
Q. How can computational modeling guide the optimization of this compound’s binding affinity?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to predict interactions with ATP-binding pockets (e.g., hydrogen bonding with kinase hinge regions) .
- QSAR analysis : Corrogate substituent effects (e.g., fluoro vs. chloro at position 6) on IC₅₀ values from historical analogs .
- MD simulations : Simulate ligand-protein dynamics (50 ns) to assess conformational stability .
Q. What experimental designs are suitable for studying structure-activity relationships (SAR) in derivatives?
- Methodological Answer :
- Scaffold diversification : Synthesize analogs with varied substituents (e.g., methyl, methoxy) on the chromene and triazine rings .
- Pharmacophore mapping : Overlay active/inactive analogs to identify critical hydrogen bond acceptors (e.g., triazine carbonyl) .
- Cluster analysis : Group derivatives by IC₅₀ values and physicochemical properties (logP, PSA) to prioritize lead compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
